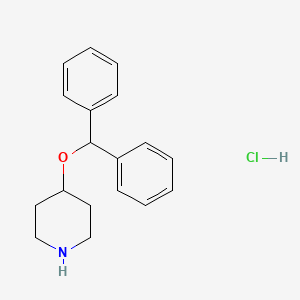

4-Diphenylmethoxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzhydryloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXROHDYGZFFVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983824 | |

| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-86-0 | |

| Record name | Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diphenylmethoxy)piperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diphenylmethoxy)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Diphenylmethoxypiperidine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Diphenylmethoxypiperidine Hydrochloride

Abstract

This compound, clinically known as Diphenylpyraline hydrochloride, is a first-generation antihistamine with a complex pharmacological profile.[1] While its primary therapeutic application is in the management of allergic conditions, stemming from its potent antagonism of the histamine H1 receptor, it also exhibits significant activity as a dopamine reuptake inhibitor.[1][2][3][4] This dual mechanism of action confers a unique set of properties upon the molecule, including both anti-allergic and psychostimulant effects.[4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning these actions, synthesizes key quantitative data, and presents detailed experimental protocols for the characterization of this compound. The intended audience for this document includes researchers, pharmacologists, and drug development professionals seeking a detailed understanding of this compound's interactions with its molecular targets.

Introduction

This compound (Figure 1), hereafter referred to as Diphenylpyraline (DPP), belongs to the diphenylpiperidine class of compounds.[1] Historically, it has been utilized for the symptomatic relief of allergic rhinitis, hay fever, and pruritic skin disorders.[2] Its classification as a first-generation antihistamine is attributed to its ability to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a common characteristic of this drug class.[6] However, further investigation has revealed that DPP also functions as a competitive inhibitor of the dopamine transporter (DAT), a mechanism it shares with psychostimulants like cocaine.[4][7] This guide will dissect these two primary pharmacological activities, providing a granular view of the compound's molecular interactions and their downstream physiological consequences.

Chemical Structure:

-

IUPAC Name: 4-benzhydryloxy-1-methylpiperidine;hydrochloride[8]

-

CAS Number: 147-20-6[1]

-

Molecular Formula: C19H24ClNO[8]

-

Molecular Weight: 317.9 g/mol [8]

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The therapeutic efficacy of DPP in allergic conditions is a direct result of its interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[5][9]

Role of Histamine and the H1 Receptor

In an allergic response, histamine is released from mast cells and basophils. Its binding to H1 receptors on endothelial and smooth muscle cells triggers a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased capillary permeability, itching, and smooth muscle contraction.[5]

H1 Receptor Blockade by Diphenylpyraline

DPP acts as a potent antagonist at the H1 receptor.[2] It competitively binds to the receptor, preventing histamine from activating it.[5] Like many first-generation antihistamines, it is technically an inverse agonist, meaning it stabilizes the receptor in an inactive conformation, reducing its basal activity even in the absence of histamine.[6] This blockade effectively mitigates the downstream effects of histamine release, providing relief from allergic symptoms.[5] Additionally, DPP possesses anticholinergic (antimuscarinic) properties, which contribute to the drying of mucous membranes and can be beneficial in treating a runny nose (rhinorrhea).[3][5]

Caption: Mechanism of Histamine H1 Receptor Antagonism by Diphenylpyraline (DPP).

Secondary Mechanism of Action: Dopamine Transporter Inhibition

Beyond its antihistaminergic effects, DPP exhibits significant activity within the central nervous system by inhibiting the dopamine transporter (DAT).[1][7]

The Role of the Dopamine Transporter

The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[10] By controlling the concentration and duration of dopamine in the synapse, DAT plays a key role in regulating mood, motivation, and motor control.

Competitive Inhibition of DAT by Diphenylpyraline

DPP acts as a competitive inhibitor at the DAT.[4] Voltammetry studies in mouse nucleus accumbens slices have shown that DPP (10 µM) significantly inhibits dopamine uptake by increasing the apparent Km for dopamine without changing the Vmax, a hallmark of competitive inhibition.[4] This blockade of dopamine reuptake leads to an elevation of extracellular dopamine levels.[2] In vivo microdialysis experiments have demonstrated that intraperitoneal administration of DPP (5 mg/kg) can increase dopamine levels in the mouse nucleus accumbens by approximately 200%, an effect comparable to that of cocaine.[4] This neurochemical change underlies the observed psychostimulant properties of DPP, such as induced locomotor activation in mice.[2][4]

Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by Diphenylpyraline (DPP).

Pharmacological Profile Summary

The dual action of DPP necessitates a quantitative understanding of its affinity for both targets. While specific Ki values for DPP are not as widely published as for more selective research compounds, its activity profile can be summarized from available data and analogous compounds.

| Target | Parameter | Value | Implication | Reference |

| Histamine H1 Receptor | Activity | Potent Antagonist | Primary anti-allergic effect | [2] |

| Dopamine Transporter (DAT) | IC50 (Uptake Inhibition) | Micromolar range (e.g., 10 µM shows marked inhibition) | Psychostimulant properties | [2][4] |

| Muscarinic Receptors | Activity | Anticholinergic effects | Side effects (dry mouth, sedation) | [3][5] |

Experimental Methodologies

To empirically determine the mechanistic properties of DPP, specific in vitro and in vivo assays are required. The following protocols represent industry-standard, self-validating methodologies for characterizing compounds with similar dual-action profiles.

Protocol 1: In Vitro Histamine H1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Diphenylpyraline for the human histamine H1 receptor.

-

Causality: This assay directly measures the physical interaction between the test compound and the receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of the unlabeled test compound. This is the foundational experiment to confirm a compound's potency at its intended target.

Step-by-Step Methodology:

-

Preparation of Membranes: Use a stable cell line (e.g., HEK293) expressing the human H1 receptor. Homogenize cells in an ice-cold binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[11]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]mepyramine, a standard H1R antagonist), and varying concentrations of the test compound (Diphenylpyraline).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive H1R antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of DPP that inhibits 50% of specific [3H]mepyramine binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Caption: Experimental Workflow for an H1 Receptor Radioligand Binding Assay.

Protocol 2: In Vitro Synaptosomal Dopamine Uptake Assay

-

Objective: To determine the functional potency (IC50) of Diphenylpyraline in inhibiting the dopamine transporter.

-

Causality: This is a functional assay that measures the direct consequence of DAT binding—the inhibition of dopamine transport. It provides a more physiologically relevant measure of a compound's effect on the transporter's activity compared to a simple binding assay.

Step-by-Step Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from a dopamine-rich brain region (e.g., striatum) of a rodent. This is done through differential centrifugation of brain homogenates.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal preparation in a physiological buffer with varying concentrations of Diphenylpyraline at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine ([3H]DA).

-

Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]DA.

-

Quantification: Measure the radioactivity trapped within the synaptosomes (on the filters) using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., GBR 12909). Specific uptake is calculated by subtracting this value. Plot the percent inhibition of specific uptake against the concentration of DPP to determine the IC50 value via non-linear regression.

Conclusion

This compound is a pharmacologically complex agent with two distinct, well-defined mechanisms of action. Its primary role as a histamine H1 receptor antagonist forms the basis of its clinical use in allergology.[5][9] Concurrently, its ability to competitively inhibit the dopamine transporter provides a clear neurochemical basis for its observed psychostimulant effects.[4] This dual profile underscores the importance of comprehensive pharmacological characterization in drug development. For researchers investigating DAT inhibitors or H1 antagonists, DPP can serve as an interesting tool, but its lack of selectivity must be considered when interpreting experimental results. Future research could focus on developing analogs of DPP that selectively target one of these pathways to refine its therapeutic potential and minimize off-target effects.

References

-

Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.

-

MedChemExpress. (n.d.). Diphenylpyraline hydrochloride. Retrieved from

-

PubMed. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Retrieved from

-

PubMed. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Retrieved from

-

BenchChem. (n.d.). Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action. Retrieved from

-

Chemdiv. (n.d.). Compound Diphenylpyraline hydrochloride. Retrieved from

-

Tocris Bioscience. (2018). GBR 12909 dihydrochloride. Retrieved from

- European Journal of Pharmacology. (2014). Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors.

-

Wikipedia. (n.d.). Diphenylpyraline. Retrieved from

-

National Institutes of Health. (2014). Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. Retrieved from

-

Ganesh Remedies Ltd. (n.d.). This compound-65214-86-0. Retrieved from

-

PubMed. (1991). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Retrieved from

-

National Institutes of Health. (n.d.). Histamine H1 Antagonists. MeSH. Retrieved from

-

PubMed. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Retrieved from

-

LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride. Retrieved from

-

Lapa, G. B., Mathews, T. A., Harp, J., Budygin, E. A., & Jones, S. R. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology, 506(3), 237-240. Retrieved from

-

Wikipedia. (n.d.). H1 antagonist. Retrieved from

-

PubChem. (n.d.). Diphenylpyraline Hydrochloride. Retrieved from

-

National Institutes of Health. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. Retrieved from

-

LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride. Retrieved from

-

Patsnap Synapse. (2024). What is the mechanism of Diphenylpyraline Hydrochloride? Retrieved from

-

Patsnap Synapse. (2024). What is Diphenylpyraline Hydrochloride used for? Retrieved from

Sources

- 1. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Compound Diphenylpyraline hydrochloride - Chemdiv [chemdiv.com]

- 4. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Diphenylpyraline Hydrochloride used for? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 4-Diphenylmethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological properties of 4-Diphenylmethoxypiperidine hydrochloride, a compound also widely known as Diphenylpyraline hydrochloride. This document synthesizes preclinical and clinical data to offer an in-depth understanding of its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical applications, tailored for professionals in the fields of pharmacology and drug development.

Introduction: A First-Generation Antihistamine with a Unique Dual Action

This compound is a first-generation antihistamine that has been utilized for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria[1][2]. Structurally, it belongs to the diphenylpiperidine class of compounds[3]. Beyond its well-established role as a histamine H1 receptor antagonist, it exhibits a notable secondary pharmacological activity as a dopamine transporter inhibitor, which confers psychostimulant properties[4][5][6][7][8][9]. This dual mechanism of action distinguishes it from many other antihistamines and has been a subject of scientific investigation. The compound is readily absorbed after oral administration and undergoes hepatic metabolism[10].

Mechanism of Action: A Tale of Two Targets

The pharmacological effects of this compound are primarily mediated through its interaction with two distinct molecular targets: the histamine H1 receptor and the dopamine transporter (DAT).

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively and reversibly binds to histamine H1 receptors on effector cells[11]. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and increased vascular permeability[1][10].

Dopamine Transporter Inhibition

A significant aspect of this compound's pharmacological profile is its ability to inhibit the dopamine transporter (DAT)[4][6][7][8][9]. By blocking DAT, it increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism is responsible for its observed psychostimulant effects, including increased locomotor activity[4][7][8][9].

Figure 1: Dual mechanism of action of this compound.

Pharmacodynamics: Receptor Binding Profile and Functional Effects

The pharmacodynamic properties of this compound are characterized by its binding affinities for various receptors and its functional impact on cellular and physiological processes.

Receptor Binding Affinities

The compound's affinity for different receptors dictates its therapeutic effects and potential side effects. The available data on its binding affinities are summarized below.

| Receptor/Transporter | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |

| Histamine H1 Receptor | Diphenylpyraline | 8.08 (pKi 8.08) | Human | [12] | |

| Dopamine Transporter (DAT) | Diphenylpyraline | 6.38 (pIC50 6.38) | Human | [12] | |

| Muscarinic M1 Receptor | Diphenylpyraline | 7.70 (pKi 7.70) | Human | [12] | |

| Muscarinic Receptors (general) | Diphenylpyraline | 5.0 - 38 | Bovine | [13] |

Note: pKi and pIC50 values from DrugCentral have been converted to Ki and IC50 for consistency. A lower Ki or IC50 value indicates a higher binding affinity.

The data indicates a high affinity for the histamine H1 receptor, consistent with its primary therapeutic use. Notably, it also demonstrates significant affinity for the muscarinic M1 receptor, which is characteristic of first-generation antihistamines and contributes to their anticholinergic side effects[1][10]. The compound's potent inhibition of the dopamine transporter underscores its psychostimulant properties[4][6][7][8][9].

Preclinical Functional Studies

In vitro and in vivo preclinical studies have further elucidated the functional consequences of its receptor interactions.

-

Dopamine Uptake Inhibition: In mouse nucleus accumbens slices, 10 μM of Diphenylpyraline hydrochloride markedly inhibited dopamine uptake[9]. This competitive inhibition of the dopamine transporter leads to a significant increase in extracellular dopamine levels, approximately 200% following a 5 mg/kg intraperitoneal injection in mice[8].

-

Locomotor Activity: Consistent with its effects on dopamine levels, Diphenylpyraline hydrochloride induces locomotor activation in mice at doses of 5 and 10 mg/kg, with effects comparable to those of cocaine[8].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by good oral absorption and a long elimination half-life.

| Parameter | Value | Species | Reference |

| Absorption | Well absorbed after oral administration. | Human | [14] |

| Protein Binding | > 99% (in human serum albumin) | Human | [14] |

| Metabolism | Hepatic | Human | [10] |

| Elimination Half-life (t1/2) | 24–40 hours | Human | [3] |

The long half-life suggests the potential for a prolonged duration of action. The high protein binding may influence its distribution and potential for drug-drug interactions. While hepatic metabolism is indicated, specific cytochrome P450 (CYP) isozymes involved in its metabolism have not been definitively identified in the available literature. For the structurally related first-generation antihistamine diphenhydramine, CYP2D6 is a major metabolizing enzyme, with contributions from CYP1A2, CYP2C9, and CYP2C19[15].

Figure 2: Overview of the pharmacokinetic pathway of this compound.

Clinical Efficacy and Safety

Allergic and Vasomotor Rhinitis

A double-blind, placebo-controlled clinical study involving 63 patients with allergic and vasomotor rhinitis demonstrated the efficacy of Diphenylpyraline (Lergobine®)[10][16]. The main symptoms evaluated were nasal stuffiness, increased mucus secretion, snuffling, sneezing, and redness of the eyes[10][16]. The study found that Diphenylpyraline had a better effect on all symptoms compared to placebo, with a statistically significant difference observed for the discharge of mucus and redness of the eyes[10][16]. The beneficial effect was highly significant in atopic patients[10][16].

Safety and Tolerability

As a first-generation antihistamine, this compound is associated with a side effect profile characteristic of this class of drugs.

Common Side Effects:

-

Drowsiness and sedation[17]

-

Dry mouth, blurred vision, and constipation (due to anticholinergic effects)[17]

Less Common Side Effects:

-

Gastrointestinal disturbances (nausea, vomiting)[12]

-

Cardiovascular effects (tachycardia, palpitations)[12]

Precautions:

-

Use with caution in individuals with a history of cardiovascular disease, asthma, or thyroid disorders[17].

-

The sedative effects can be potentiated by concomitant use of other central nervous system depressants, such as alcohol[17].

-

Due to its anticholinergic properties, it should be used with caution in patients with narrow-angle glaucoma or urinary retention[17].

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a generalized framework for determining the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Cell membrane preparation.

-

Radioligand: [³H]-mepyramine.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Test compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293-H1 cells.

-

Homogenize cells in an appropriate buffer and prepare a membrane fraction through differential centrifugation.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add a fixed concentration of [³H]-mepyramine.

-

Add varying concentrations of the test compound. For total binding, add buffer only. For non-specific binding, add the non-specific binding control.

-

Incubate to allow the binding to reach equilibrium.

-

-

Detection:

-

Rapidly filter the contents of each well to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a radioligand binding assay to determine H1 receptor affinity.

Conclusion

This compound is a pharmacologically complex molecule with a dual mechanism of action as a histamine H1 receptor antagonist and a dopamine transporter inhibitor. Its high affinity for the H1 receptor provides the basis for its efficacy in treating allergic conditions, while its potent inhibition of the dopamine transporter accounts for its psychostimulant properties. The compound also possesses significant anticholinergic activity due to its affinity for muscarinic receptors. Its long elimination half-life suggests a prolonged duration of action. Clinical evidence supports its use in allergic rhinitis. A thorough understanding of its multifaceted pharmacological profile is crucial for its appropriate clinical application and for guiding future research and development of related compounds.

References

-

DrugCentral. diphenylpyraline. Available from: [Link].

- Puhakka H, Rantanen T, Virolainen E. Diphenylpyraline (Lergobine(R)) in the Treatment of Patients Suffering from Allergic and Vasomotor Rhinitis. Journal of International Medical Research. 1977;5(1):37-41.

-

Patsnap Synapse. What is Diphenylpyraline Hydrochloride used for? Available from: [Link].

-

Patsnap Synapse. What is the mechanism of Diphenylpyraline Hydrochloride? Available from: [Link].

-

Wikipedia. Diphenylpyraline. Available from: [Link].

- Simons FE, Simons KJ. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics. 1985;10(4):350-80.

-

Puhakka HJ, Rantanen T, Virolainen E. Diphenylpyraline (Lergobine®) in the Treatment of Patients Suffering from Allergic and Vasomotor Rhinitis. Semantic Scholar. Available from: [Link].

- Kubo N, Shirakawa O, Kuno T, Tanaka C. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. 1987;43(3):277-82.

- Lapa GB, Mathews TA, Harp J, Budygin EA, Jones SR. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology. 2005;506(3):237-40.

-

PubChem. Diphenylpyraline. Available from: [Link].

-

ResearchGate. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Available from: [Link].

- Oleson EB, Beckmann JS, Tran JA, et al. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European Journal of Pharmacology. 2012;683(1-3):161-7.

-

ResearchGate. Effects of the histamine H-1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Available from: [Link].

- Lapa GB, Mathews TA, Harp J, Budygin EA, Jones SR. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology. 2005;506(3):237-40.

- Yasuda S, Zhang Y, Ishida T, et al. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition. 2006;34(12):2026-31.

Sources

- 1. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

- 12. What are the side effects of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 13. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diphenylpyraline | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is Diphenylpyraline Hydrochloride used for? [synapse.patsnap.com]

A Technical Guide to the Therapeutic Potential of 4-Diphenylmethoxypiperidine Hydrochloride and its Derivatives

This guide provides an in-depth technical analysis of 4-Diphenylmethoxypiperidine hydrochloride, a versatile chemical intermediate. The primary focus is on its role in the synthesis of therapeutically significant compounds and the pharmacological profiles of its key derivatives. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Core Moiety

This compound is a piperidine derivative characterized by a diphenylmethoxy group at the 4-position.[1][2] While not extensively studied as a standalone therapeutic agent, its true value in medicinal chemistry lies in its function as a critical building block for more complex, pharmacologically active molecules.[1] Its chemical structure provides a foundational scaffold for drugs targeting histamine receptors. The primary application of this compound is as an intermediate in the synthesis of the second-generation antihistamine, Ebastine.[1]

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 4-(diphenylmethoxy)piperidine hydrochloride | PubChem |

| CAS Number | 65214-86-0 | [1] |

| Molecular Formula | C18H22ClNO | [2] |

| Molecular Weight | 303.83 g/mol | [2] |

| Appearance | Pale orange solid powder | [1] |

The N-Methylated Derivative: Diphenylpyraline Hydrochloride

A closely related compound, and often a source of confusion, is Diphenylpyraline hydrochloride (4-Diphenylmethoxy-1-methylpiperidine hydrochloride).[3][4] This molecule is the N-methylated form of 4-Diphenylmethoxypiperidine and is a first-generation antihistamine.[5] Understanding its pharmacology is crucial for appreciating the therapeutic landscape of this chemical class.

Mechanism of Action: Dual Activity

Diphenylpyraline hydrochloride exhibits a dual mechanism of action:

-

Histamine H1 Receptor Antagonism: It is a potent antagonist of the histamine H1 receptor, which is the basis for its use in allergic conditions such as rhinitis and pruritic skin disorders.[3][6][7] By competitively blocking the binding of histamine to H1 receptors, it mitigates allergic symptoms like vasodilation, increased vascular permeability, and itching.[7]

-

Dopamine Reuptake Inhibition: Research has shown that Diphenylpyraline also acts as a dopamine transporter (DAT) inhibitor.[8] This action increases the extracellular levels of dopamine in the brain, leading to psychostimulant effects.[3][8]

The following diagram illustrates the dual signaling pathways affected by Diphenylpyraline.

Caption: Dual mechanism of Diphenylpyraline.

Therapeutic Applications of Diphenylpyraline

-

Allergic Conditions: Due to its antihistaminic properties, Diphenylpyraline is used to relieve symptoms of hay fever and other allergies.[3]

-

Parkinson's Disease: Its dopamine reuptake inhibiting properties have led to its investigation as a potential treatment for Parkinson's disease.[5]

-

Psychostimulant: The increase in extracellular dopamine leads to locomotor activation, a property that has been demonstrated in animal models.[3][8]

The Primary Application: Synthesis of Ebastine

The most significant therapeutic application of this compound is its role as a key intermediate in the synthesis of Ebastine.[1] Ebastine is a second-generation H1 histamine antagonist that is non-sedating.

The synthesis of Ebastine from this compound represents a critical evolution in antihistamine development, aiming to reduce the central nervous system side effects commonly associated with first-generation drugs like Diphenylpyraline.

The following workflow outlines the synthetic progression from the core molecule to its therapeutic derivatives.

Caption: Synthetic pathways from the core molecule.

Experimental Protocols

The investigation of compounds like this compound and its derivatives involves a range of in vitro and in vivo assays. The causality behind these experimental choices is to first establish receptor binding and functional activity, then to evaluate physiological effects in a living system.

In Vitro Assay: Histamine H1 Receptor Binding

This protocol is designed to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to the H1 receptor.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from CHO cells expressing the human H1 receptor). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of radioligand (e.g., 1 nM [3H]pyrilamine).

-

Increasing concentrations of the test compound (e.g., 10^-11 to 10^-5 M).

-

For non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

For total binding, add vehicle instead of the test compound.

-

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model: Prepulse Inhibition (PPI) Deficit

This protocol is used to assess the antipsychotic-like potential of a compound, relevant for molecules with effects on dopamine signaling.

Objective: To determine if a test compound can reverse the disruption of sensorimotor gating induced by a psychostimulant.

Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). This is a measure of sensorimotor gating, which is deficient in some psychiatric disorders. Drugs that induce psychosis, like the NMDA receptor antagonist MK-801, disrupt PPI. A potential antipsychotic agent is expected to reverse this disruption.

Step-by-Step Methodology:

-

Animal Acclimation:

-

Use male Sprague-Dawley rats.

-

Acclimate the animals to the testing room and startle chambers for several days before the experiment.

-

-

Drug Administration:

-

PPI Testing:

-

Place the animals in the startle chambers.

-

After a brief acclimation period in the chamber, begin the test session.

-

The session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

The startle response (a whole-body flinch) is measured by a transducer in the platform.

-

-

Data Analysis:

-

Calculate the startle amplitude for each trial type.

-

Calculate the percentage of PPI for each prepulse-pulse trial using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100.

-

Compare the %PPI between the different treatment groups using statistical analysis (e.g., ANOVA). A significant increase in %PPI in the test compound + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.

-

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[10] As with any laboratory chemical, it should be handled with care in accordance with good industrial hygiene and safety practices.[10] It is important to wear appropriate personal protective equipment, including gloves and eye protection, and to ensure adequate ventilation.[11]

Conclusion

This compound is a molecule of significant interest not as a direct therapeutic agent, but as a foundational scaffold in medicinal chemistry. Its primary value is demonstrated through its N-methylated derivative, Diphenylpyraline, a first-generation antihistamine with dual H1 antagonism and dopamine reuptake inhibition, and more importantly, as a key intermediate in the synthesis of Ebastine, a modern, non-sedating antihistamine. Future research on this core structure could explore further modifications to optimize its pharmacological profile, potentially leading to the development of novel therapeutics with improved efficacy and safety.

References

-

PubMed. (1990). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylpyraline. Retrieved from [Link]

-

PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

-

PubMed. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Diphenylpyraline Hydrochloride used for?. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Diphenylpyraline Hydrochloride?. Retrieved from [Link]

Sources

- 1. This compound-65214-86-0 [ganeshremedies.com]

- 2. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 6. What is Diphenylpyraline Hydrochloride used for? [synapse.patsnap.com]

- 7. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 8. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Diphenylmethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the receptor binding characteristics of 4-diphenylmethoxypiperidine hydrochloride. Designed for professionals in the fields of pharmacology and drug discovery, this document synthesizes current knowledge, outlines robust experimental protocols for affinity determination, and discusses the mechanistic implications of the compound's binding profile. By moving beyond a simple recitation of facts, we delve into the causal relationships that underpin experimental design and data interpretation, offering a scientifically rigorous and practically valuable resource.

Introduction: Unveiling the Pharmacological Potential

This compound is a piperidine derivative with a core structure that suggests a high potential for interaction with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its chemical architecture, featuring a diphenylmethoxy moiety, is a common pharmacophore in centrally active agents. Understanding the specific receptor binding affinity of this compound is paramount for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential. This guide will focus on its interactions with key targets implicated by its structural analogs, including the dopamine transporter, histamine H1 receptors, and muscarinic acetylcholine receptors.

While direct, comprehensive binding data for this compound is not extensively published, a robust understanding of its likely binding profile can be constructed through the examination of its close structural analogs. This approach allows for a predictive and scientifically grounded exploration of its pharmacology.

Predicted Receptor Binding Profile

Based on the structure-activity relationships (SAR) of closely related compounds, this compound is predicted to exhibit significant affinity for the following primary targets:

-

Dopamine Transporter (DAT): The 4-(diphenylmethoxy)piperidine scaffold is a key feature of potent dopamine reuptake inhibitors. Analogs of this compound have demonstrated high affinity for DAT, suggesting that this compound is likely to be a potent inhibitor of dopamine reuptake.[1][2][3]

-

Histamine H1 Receptor: The N-methylated analog of 4-diphenylmethoxypiperidine, known as diphenylpyraline, is a potent histamine H1 receptor antagonist.[4] This strongly indicates that this compound will also possess significant affinity for this receptor.

-

Muscarinic Acetylcholine Receptors: Derivatives of 4-diphenylacetoxy-N-methylpiperidine (4-DAMP) are known to bind to muscarinic receptors.[5][6] The structural similarity suggests that this compound may also interact with one or more muscarinic receptor subtypes.

The following table summarizes the anticipated binding affinities based on data from closely related analogs. It is important to note that these are predictive values and that the actual binding affinities for this compound should be determined experimentally.

| Receptor Target | Predicted Affinity (based on analogs) | Reference Compound(s) |

| Dopamine Transporter (DAT) | High (IC50 in the low nM range) | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives[1][3] |

| Histamine H1 Receptor | High | Diphenylpyraline[4] |

| Muscarinic Receptors | Moderate to High | 4-DAMP analogs[5][6] |

Mechanistic Insights: The Significance of Receptor Interaction

The predicted interactions of this compound with DAT, H1, and muscarinic receptors have significant mechanistic implications.

Dopamine Transporter (DAT) Inhibition

Inhibition of the dopamine transporter by this compound would lead to an increase in the synaptic concentration of dopamine. This mechanism is central to the action of many psychostimulants and antidepressants. The potency of DAT inhibition is a critical determinant of the compound's central nervous system effects.

Histamine H1 Receptor Antagonism

Antagonism of the histamine H1 receptor is the mechanism of action for first-generation antihistamines. This activity is associated with sedative and anticholinergic side effects. The affinity of this compound for the H1 receptor will dictate its potential for producing such effects.

Muscarinic Receptor Modulation

Interaction with muscarinic acetylcholine receptors can lead to a wide range of physiological effects, both central and peripheral. The specific subtype selectivity (M1-M5) will determine the nature of these effects. For instance, antagonism of M1 receptors can impair cognitive function, while antagonism of M2 receptors can affect cardiac function.

The following diagram illustrates the general signaling pathway for a Gq-coupled GPCR, such as the histamine H1 and M1, M3, and M5 muscarinic receptors.

Caption: Gq-coupled GPCR signaling pathway.

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the receptor binding affinity of this compound, a competitive radioligand binding assay is the gold standard.[7] The following protocols provide a detailed methodology for assessing the compound's affinity for the dopamine transporter, histamine H1 receptors, and muscarinic receptors.

General Principles of Competitive Radioligand Binding Assays

These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a typical competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Protocol for Dopamine Transporter (DAT) Binding Assay

-

Receptor Source: Membranes from cells stably expressing the human dopamine transporter (e.g., HEK293 cells) or rat striatal membranes.

-

Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the receptor membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Histamine H1 Receptor Binding Assay

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8]

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Mianserin or a high concentration of unlabeled mepyramine.[9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

Procedure:

-

Follow the general procedure outlined for the DAT binding assay, substituting the specific reagents for the H1 receptor assay.

-

Incubate the plate at 25°C for 4 hours.[8]

-

The subsequent filtration, washing, and data analysis steps are as described for the DAT assay.

Protocol for Muscarinic Receptor Binding Assay

-

Receptor Source: Membranes from cells stably expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: 1 µM Atropine.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Follow the general procedure outlined for the DAT binding assay, substituting the specific reagents for the muscarinic receptor assay.

-

Incubate the plate at 37°C for 60 minutes.

-

The subsequent filtration, washing, and data analysis steps are as described for the DAT assay.

Data Interpretation and Self-Validating Systems

For each assay, the generation of a complete competition curve with a sufficient number of data points is crucial for accurate determination of the IC50. The data should be analyzed using appropriate statistical software (e.g., Prism) to perform non-linear regression analysis. A well-conducted assay will have a Hill slope close to 1.0, indicating a competitive interaction at a single binding site.

To ensure the trustworthiness of the results, each assay should be a self-validating system. This includes:

-

Positive Control: A known reference compound with a well-established Ki for the target receptor should be run in parallel to validate the assay performance.

-

Negative Control: The vehicle (solvent) for the test compound should be tested to ensure it has no effect on radioligand binding.

-

Reproducibility: Assays should be repeated on different days to ensure the reproducibility of the results.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of this compound. Based on the analysis of its structural analogs, this compound is predicted to be a multi-target ligand with high affinity for the dopamine transporter and histamine H1 receptor, and likely some affinity for muscarinic receptors.

The provided experimental protocols offer a robust methodology for the empirical determination of its binding profile. A thorough characterization of its receptor binding affinities is a critical step in the drug development process, enabling a deeper understanding of its pharmacological properties and guiding future preclinical and clinical investigations. Further studies should focus on a broad receptor screening panel to identify any off-target interactions and to fully elucidate the selectivity profile of this compound.

References

-

Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

-

Reith, M. E., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]

-

Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(22-23), 2619-2630. [Link]

-

Figshare. (2016). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. [Link]

-

Waelbroeck, M., et al. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 100(1), 97-102. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

de Graaf, C., et al. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 5(30), 18888-18898. [Link]

-

Dutta, A. K., et al. (2001). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Bioorganic & Medicinal Chemistry, 9(11), 3015-3024. [Link]

-

Messer, W. S., Jr, et al. (1993). Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations. Neurochemistry International, 22(2), 113-120. [Link]

-

Perez, D. M. (2016). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 21(6), 742. [Link]

-

ResearchGate. Representative structures of H1-antihistamines and their Ki values. [Link]

-

Zhang, H., et al. (2016). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 26(22), 5525-5528. [Link]

-

ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). [Link]

-

PDSP. Assay Protocol Book. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

NIH. Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. [Link]

-

G. Gatti, et al. (2004). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Il Farmaco, 59(1), 39-49. [Link]

-

W. T. W. et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. [Link]

-

Izenwasser, S., et al. (1995). Determination of radioligand specific activity using competition binding assays. Journal of Pharmacological and Toxicological Methods, 33(3), 141-147. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

M. S. et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(17), 3213-3221. [Link]

-

StatPearls. Adrenergic Drugs. [Link]

-

Jones, C. K., et al. (2012). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology, 37(13), 2640-2651. [Link]

-

Wang, Y., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 12(10), 1599-1605. [Link]

-

P. M. et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

-

C. S. et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(14), 3324. [Link]

-

G. G. et al. (2018). Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”?. International Journal of Molecular Sciences, 19(1), 276. [Link]

-

C. T. D. (1979). Clinical pharmacology of adrenergic-adrenoreceptor-blocking drugs. The Medical Journal of Australia, 2(1), 33-36. [Link]

-

K. W. et al. (2011). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 16(9), 7574-7595. [Link]

Sources

- 1. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Structure-Activity Relationship of 4-Diphenylmethoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4-diphenylmethoxypiperidine moiety represents a cornerstone in the development of a diverse range of pharmacologically active agents. Its inherent structural features, particularly the diarylmethyl ether component linked to a piperidine ring, have proven to be a highly successful pharmacophore for targeting G-protein coupled receptors (GPCRs), most notably the histamine H1 receptor. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-diphenylmethoxypiperidine hydrochloride and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals. Beyond its well-established antihistaminic properties, this scaffold has also demonstrated significant activity at dopamine transporters, highlighting its potential for broader applications in central nervous system (CNS) disorders. This document will delve into the synthesis of the core structure, systematically analyze the impact of structural modifications on biological activity, and provide detailed experimental protocols for the evaluation of these compounds.

Core Scaffold Synthesis: A Step-by-Step Approach

The synthesis of the 4-diphenylmethoxypiperidine core is a critical first step in the exploration of its SAR. A common and efficient method involves a two-step process starting from commercially available N-Boc-4-hydroxypiperidine, proceeding through a Williamson ether synthesis, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate

This step employs the Williamson ether synthesis, a robust method for forming ethers from an alcohol and an alkyl halide.[1][2]

-

Materials: N-Boc-4-hydroxypiperidine, sodium hydride (NaH), bromodiphenylmethane, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of bromodiphenylmethane (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate.

-

Step 2: Synthesis of 4-(Diphenylmethoxy)piperidine Hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions.[3]

-

Materials: tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate, hydrochloric acid (HCl) in 1,4-dioxane (4M solution), diethyl ether.

-

Procedure:

-

Dissolve tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford this compound as a white solid.

-

Structure-Activity Relationships at the Histamine H1 Receptor

The 4-diphenylmethoxypiperidine scaffold is a hallmark of many second-generation H1 antihistamines.[4] The SAR of these compounds has been extensively studied, with a focus on optimizing potency, selectivity, and pharmacokinetic properties to minimize CNS side effects like sedation.[5]

The Diaryl Methoxy Moiety: A Key to Potency

The two aromatic rings of the diphenylmethoxy group are essential for high-affinity binding to the H1 receptor.[6] Modifications to these rings can significantly impact potency:

-

Substitution on the Phenyl Rings: Introduction of a methyl group on one of the phenyl rings, as seen in the active metabolite of ebastine, carebastine, generally maintains or slightly improves H1 receptor affinity.[7]

-

Bioisosteric Replacement: The replacement of one of the phenyl rings with a heteroaromatic ring, such as a thiophene, has been shown to be well-tolerated and can even lead to increased potency.[8]

The Piperidine Ring and N-Substitution: Modulating Selectivity and Pharmacokinetics

The piperidine ring serves as a crucial scaffold, and the nature of the substituent on the piperidine nitrogen is a key determinant of the compound's overall profile.

-

N-Alkyl Chains: For many antihistamines, a tertiary amine on the piperidine ring is required for maximum activity.[6] In the case of ebastine, the N-substituent is a 4-phenylbutyl ketone moiety. This large, lipophilic group contributes to the compound's high affinity and long duration of action.[9]

-

Metabolism to Active Metabolites: Ebastine is a prodrug that is rapidly metabolized to its active metabolite, carebastine, where the terminal tert-butyl group is oxidized to a carboxylic acid.[10][11] This transformation generally maintains high H1 receptor affinity while altering the pharmacokinetic profile.[7]

-

Introduction of Polar Groups: The introduction of a carboxylic acid group, as seen in carebastine and other analogs, can transform classical sedating antihistamines into non-sedating agents by reducing their ability to cross the blood-brain barrier.[12][13]

| Compound | Modification | H1 Receptor Affinity (Ki, nM) | Reference |

| Ebastine | Parent drug | IC₅₀ = 45 | [7] |

| Carebastine | Active metabolite (t-butyl to COOH) | 27 ± 4 | [7] |

| (+)-5l | p-methyl on one phenyl, N-propionic acid | ED₅₀ = 0.17 mg/kg (in vivo) | [12][13] |

Exploring Activity at Dopamine Transporters and Receptors

Beyond their antihistaminic effects, certain 4-diphenylmethoxypiperidine derivatives have shown significant affinity for the dopamine transporter (DAT), suggesting a potential for development as treatments for CNS disorders such as cocaine addiction.[8]

SAR at the Dopamine Transporter

-

N-Benzyl Substitution: The presence of an N-benzyl group on the piperidine ring is a key feature for DAT affinity.[8]

-

Aromatic Substitution on the N-Benzyl Group: Electron-withdrawing substituents on the phenyl ring of the N-benzyl moiety generally lead to increased potency and selectivity for the DAT over the serotonin transporter (SERT).[8]

-

Bioisosteric Replacement of Diphenylmethoxy Group: Similar to the SAR at the H1 receptor, replacing one of the phenyl rings with a thiophene ring is well-tolerated and can enhance DAT affinity.[8]

| Compound | N-Substituent Modification | DAT Affinity (IC₅₀, nM) | SERT/DAT Selectivity | Reference |

| 5a | 4-Fluoro on N-benzyl | 17.2 | 112 | [8] |

| 11b | 4-Nitro on N-benzyl | 16.4 | 108 | [8] |

| 13b | Thiophene bioisostere, N-benzyl | 13.8 | >72 | [8] |

While direct SAR at the dopamine D2 receptor for this specific scaffold is less documented in readily available literature, the affinity for the DAT suggests that these compounds could interact with other dopaminergic targets. Further screening is warranted to explore this potential.

Pharmacological Evaluation: In Vitro and In Vivo Protocols

A robust pharmacological evaluation is essential to characterize the activity and selectivity of novel 4-diphenylmethoxypiperidine derivatives.

In Vitro Assays

1. Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[14]

-

Materials: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor, [³H]mepyramine (radioligand), test compounds, assay buffer, 96-well plates, scintillation counter.[15]

-

Protocol Summary:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]mepyramine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

2. Histamine H1 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium, a downstream signaling event of H1 receptor activation.[14][16]

-

Materials: HEK293 or CHO-K1 cells stably expressing the human H1 receptor, calcium-sensitive dye (e.g., Fluo-4 AM), histamine, test compounds, 96-well black-walled, clear-bottom plates, fluorescence plate reader.[14]

-

Protocol Summary:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with various concentrations of the test compound (antagonist).

-

Stimulate the cells with a fixed concentration of histamine (agonist) and measure the resulting fluorescence signal over time.

-

Determine the IC₅₀ value of the antagonist by analyzing the concentration-response curve.

-

3. Dopamine D2 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the D2 receptor using a radiolabeled antagonist like [³H]-spiperone.[7][17]

-

Materials: Cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), [³H]-spiperone, test compounds, assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), non-specific binding determinator (e.g., haloperidol), 96-well plates, filtration apparatus, scintillation counter.[7][8]

-

Protocol Summary:

-

In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and a fixed concentration of [³H]-spiperone. For determining non-specific binding, a high concentration of an unlabeled D2 antagonist like haloperidol is used instead of the test compound.

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and subsequently calculate the Ki value.

-

In Vivo Models

-

Histamine-induced Bronchoconstriction in Guinea Pigs: This model is used to assess the in vivo antihistaminic activity of a compound by measuring its ability to protect against histamine-induced airway constriction.

-

Passive Cutaneous Anaphylaxis (PCA) in Rats: This model evaluates the antiallergic activity of a compound by measuring its ability to inhibit the inflammatory response in the skin following an antigen challenge.[12][13]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective H1 antihistamines. The extensive SAR knowledge accumulated for this class of compounds provides a clear roadmap for optimizing their therapeutic properties, particularly in the development of non-sedating second-generation agents. The key to this success lies in the strategic manipulation of the N-substituent on the piperidine ring to control pharmacokinetic properties and limit CNS penetration.

Furthermore, the discovery of potent DAT inhibitors based on this scaffold opens up exciting new avenues for research. The development of dual-acting compounds with both antihistaminic and CNS activity could offer novel therapeutic approaches for a range of conditions. Future research should focus on a more detailed exploration of the SAR at dopamine and other monoamine receptors to fully unlock the therapeutic potential of this privileged scaffold. A thorough understanding of the selectivity profile against a broad range of receptors will be crucial in guiding the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 5. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing the H1 profile of second‐generation antihistamines | Semantic Scholar [semanticscholar.org]